molecular formula C17H14ClF2NO3 B2385461 {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE CAS No. 1295563-68-6

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE

Cat. No.: B2385461
CAS No.: 1295563-68-6
M. Wt: 353.75
InChI Key: ZIRQHFVIMSBAFX-UHFFFAOYSA-N
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Description

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-chlorophenyl ethylamine and 2,6-difluorobenzoic acid, followed by the introduction of an oxoethyl group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality. The use of automated systems and continuous monitoring ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biology, this compound may be investigated for its potential biological activity. Researchers may study its interactions with enzymes, receptors, or other biomolecules to understand its effects on biological systems.

Medicine

In medicine, this compound could be explored for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties could make it useful in various industrial processes.

Mechanism of Action

The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The pathways involved could include signal transduction, metabolic processes, or other cellular functions. Understanding the mechanism of action is crucial for developing its applications in medicine and other fields.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-(4-Chlorophenyl)ethylamine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

Compared to similar compounds, {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL 2,6-DIFLUOROBENZOATE stands out due to its combination of functional groups, which confer unique reactivity and potential applications. Its difluorobenzoate group, in particular, may impart distinct chemical and biological properties that differentiate it from other related compounds.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF2NO3/c18-12-6-4-11(5-7-12)8-9-21-15(22)10-24-17(23)16-13(19)2-1-3-14(16)20/h1-7H,8-10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRQHFVIMSBAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)OCC(=O)NCCC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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